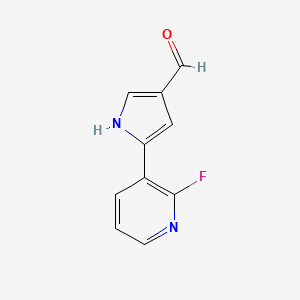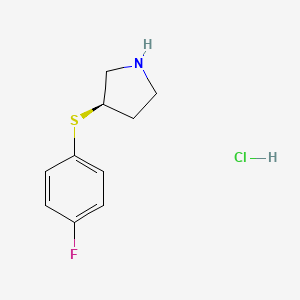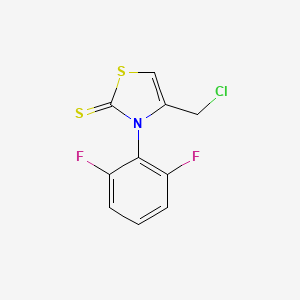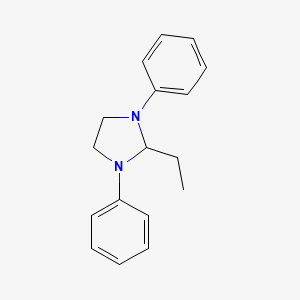
5-(2-氟-3-吡啶基)-1H-吡咯-3-甲醛
描述
5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 2-fluoro-3-pyridyl group and an aldehyde functional group
科学研究应用
5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
作用机制
Target of Action
The primary target of 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde, also known as MFCD20668945, is the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a type of glutamate receptor that is found in the brain and is involved in a variety of neurological processes.
Mode of Action
The compound interacts with mGluR1 in the brain, binding to the receptor and influencing its activity
Pharmacokinetics
It is known that the compound has high uptake in the rat brain . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
It is known that the compound has high specific binding with mglur1 in the rat brain , suggesting that it may influence neurological processes regulated by this receptor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2-fluoro-3-pyridine with a suitable pyrrole derivative. One common method is the Vilsmeier-Haack reaction, which involves the formation of a formylating agent from DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), followed by its reaction with the pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carboxylic acid
Reduction: 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-methanol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Fluoro-3-pyridyl derivatives: Compounds like 2-fluoro-3-pyridylboronic acid and 2-fluoro-3-pyridylmethanol share structural similarities.
Pyrrole derivatives: Compounds such as 1H-pyrrole-3-carbaldehyde and 5-(2-chloro-3-pyridyl)-1H-pyrrole-3-carbaldehyde are structurally related.
Uniqueness
5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a fluorinated pyridine ring and a pyrrole ring with an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
属性
IUPAC Name |
5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-10-8(2-1-3-12-10)9-4-7(6-14)5-13-9/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWULGUFWNCOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2507844.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2507850.png)
![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)
![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)
![N'-[4-(dimethylamino)phenyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2507856.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2507858.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)

